Home > Products > Screening Compounds P64498 > Omiganan pentahydrochloride
Omiganan pentahydrochloride - 626233-83-8

Omiganan pentahydrochloride

Catalog Number: EVT-10990384
CAS Number: 626233-83-8
Molecular Formula: C90H132Cl5N27O12
Molecular Weight: 1961.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Omiganan Pentahydrochloride is a pentahydrochloride salt of omiganan, a synthetic cationic antimicrobial peptide with wide-spectrum activity against both gram-positive and gram-negative bacteria and fungi. Omiganan pentahydrochloride, an analog of indolicidin, acts by disrupting bacterial cytoplasmic membranes and has been tested in a topical gel for the prevention of catheter-related bloodstream infections.
Overview

Omiganan pentahydrochloride, also known as MBI 226, is a synthetic antimicrobial peptide derived from indolicidin, which is naturally found in bovine neutrophils. This compound consists of twelve amino acids and has shown significant antimicrobial activity against a range of microorganisms, including both gram-positive and gram-negative bacteria as well as fungi. It is primarily utilized in topical formulations for the prevention of infections, particularly in clinical settings such as catheter care.

Source

Omiganan pentahydrochloride was initially developed from indolicidin, a naturally occurring peptide. The synthetic version was created to enhance its antimicrobial properties and stability for clinical use. Its development has been supported by various studies demonstrating its efficacy against numerous pathogens, making it a candidate for treating infections associated with medical devices .

Classification

Omiganan pentahydrochloride falls under the category of antimicrobial peptides (AMPs), which are small proteins that play a crucial role in the innate immune response. Specifically, it is classified as a cationic peptide due to its positive charge at physiological pH, which facilitates its interaction with negatively charged bacterial membranes .

Synthesis Analysis

Methods

The synthesis of omiganan pentahydrochloride is primarily achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method involves the following steps:

  1. Resin Preparation: Peptide resins are modified with a Rink amide linker to facilitate the attachment of amino acids.
  2. Deprotection: The Fmoc groups are removed using a solution of piperidine in dimethylformamide.
  3. Coupling: Protected amino acids are attached using coupling agents like diisopropylcarbodiimide and OxymaPure in a solvent mixture of dimethylformamide and dichloromethane.
  4. Cleavage: After synthesis, the peptides are cleaved from the resin using trifluoroacetic acid mixed with phenol and triisopropylsilane .

Technical Details

The synthesis process is monitored through chloranil tests to ensure the completion of coupling reactions. The final product is purified and characterized to confirm its structure and purity before use in clinical applications .

Molecular Structure Analysis

Structure

Omiganan pentahydrochloride has a specific amino acid sequence: ILRWPWWPWRRK-amide. This sequence contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes.

Data

  • Molecular Formula: C₁₄H₁₈Cl₅N₃O₂
  • Molecular Weight: Approximately 375.5 g/mol
  • IUPAC Name: (2S)-2-amino-4-(1H-indol-3-yl)-N-(1H-indol-3-yl)butanamide pentahydrochloride .
Chemical Reactions Analysis

Reactions

Omiganan pentahydrochloride exhibits rapid bactericidal activity through several mechanisms:

  1. Membrane Disruption: The peptide binds to bacterial membranes, leading to depolarization and disruption of membrane integrity.
  2. Intracellular Targeting: It can penetrate cells and interfere with vital processes such as protein, RNA, and DNA synthesis .

Technical Details

The compound's action is characterized by its ability to form pores in bacterial membranes, which results in leakage of cellular contents and ultimately cell death. This mechanism is particularly effective against both planktonic bacteria and biofilms .

Mechanism of Action

Process

The mechanism by which omiganan pentahydrochloride exerts its antimicrobial effects involves:

  1. Electrostatic Interaction: The cationic nature of the peptide allows it to bind to negatively charged components of the bacterial membrane.
  2. Membrane Permeabilization: Upon binding, omiganan induces structural changes in the membrane, leading to increased permeability and cell lysis.
  3. Inhibition of Synthesis: The compound also inhibits key biosynthetic pathways within bacterial cells, further contributing to its antimicrobial efficacy .

Data

Studies have shown that omiganan can achieve minimal inhibitory concentrations effective against various clinical isolates, confirming its potential for treating infections caused by resistant strains .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water; formulations typically involve gels or solutions for topical application.

Chemical Properties

  • Stability: Omiganan pentahydrochloride shows stability under various storage conditions but requires careful handling due to its sensitivity to hydrolysis.
  • pH Sensitivity: Its activity can vary with pH; optimal conditions enhance its antimicrobial properties .
Applications

Omiganan pentahydrochloride has several scientific uses:

  1. Clinical Applications: It is primarily investigated for preventing catheter-related bloodstream infections due to its rapid action against common pathogens found in such scenarios.
  2. Dermatological Treatments: Recent studies have explored its efficacy in treating skin conditions like acne vulgaris and seborrheic dermatitis .
  3. Research Tool: As an antimicrobial agent, it serves as a model compound for studying membrane interactions and resistance mechanisms among bacteria .
Introduction: Omiganan Pentahydrochloride as a Model Cationic Antimicrobial Peptide

Taxonomic Classification within Host Defense Peptide Therapeutics

Omiganan pentahydrochloride belongs to the cathelicidin family of host defense peptides (HDPs), specifically classified as an indolicidin analog. Taxonomically, it occupies a distinct niche:

  • Structural class: Tryptophan/arginine-rich linear peptides
  • Biological origin: Derived from Bos taurus (bovine) indolicidin but synthetically produced
  • Therapeutic category: Topical antimicrobial with immunomodulatory properties

Unlike human cathelicidin LL-37 (37 residues), omiganan’s compact 12-residue structure (ILRWPWWPWRRK-NH₂) prioritizes membrane disruption over immunoregulatory functions. Its classification aligns with the Antimicrobial Peptide Database (APD3) entry 314, characterized by:

  • Cationic charge density: +5 at physiological pH
  • Hydrophobicity index: 45% (4 hydrophobic residues)
  • Amphipathicity: Moderate helical propensity in membranes

Table 1: Taxonomic Positioning of Omiganan Among Cathelicidins

FeatureBovine IndolicidinHuman LL-37Omiganan
Amino acid sequenceILPWKWPWWPWRR-NH₂LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTESILRWPWWPWRRK-NH₂
Length (residues)133712
Net charge+4+6+5
Hydrophobic residues (%)38%35%42%
Primary mechanismMembrane disruptionMembrane disruption & immunomodulationMembrane disruption

This positioning enables activity against pathogens resistant to conventional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [1] [10].

Historical Development from Bovine Indolicidin Analogues

The developmental trajectory of omiganan pentahydrochloride reflects iterative optimization of bovine indolicidin:

  • 1980s: Isolation of native indolicidin (ILPWKWPWWPWRR-NH₂) from bovine neutrophil granules, demonstrating broad-spectrum activity but significant hemolysis at therapeutic concentrations [4].
  • 1990s: Structure-activity relationship (SAR) studies identified problematic residues:
  • N-terminal isoleucine promoted aggregation
  • C-terminal arginines conferred cytotoxicity
  • Proline residues reduced helical stability
  • 2000–2002: First-generation analogs by Micrologix Biotech Inc. (Vancouver, Canada):
  • Deletion of N-terminal isoleucine → reduced self-association
  • Substitution of cysteine with tryptophan → enhanced Gram-negative activity
  • Amidation of C-terminus → improved protease resistance
  • 2003–2004: Pentahydrochloride salt formulation (MBI-226) developed to:
  • Enhance aqueous solubility (>100 mg/mL in water)
  • Stabilize electrostatic interactions with microbial membranes
  • Reduce histamine release from mast cells
  • Clinical milestones:
  • Phase III trial for catheter-site infections (2005): 49% infection reduction [1]
  • Phase II trial for acne vulgaris (2007): Significant microbial burden reduction
  • Phase IIIb confirmatory trial for catheter infections (2010) by Cadence Pharmaceuticals [1]

This progression yielded a peptide with 4-fold lower hemolytic activity (HC₅₀ = 200 μg/mL) than indolicidin while retaining microbicidal potency [4] [5].

Rational Design Principles for Enhanced Microbicidal Activity

Omiganan’s design incorporates four strategic principles to optimize pharmacodynamic properties:

Charge Density Modulation

  • Arginine enrichment: Replacement of lysine with arginine at positions 10–11 increased positive charge from +4 to +5, enhancing electrostatic steering toward anionic bacterial membranes (phosphatidylglycerol, cardiolipin) over zwitterionic mammalian membranes (phosphatidylcholine) [8].
  • Pentahydrochloride salt: Counters ionic strength-dependent activity loss in physiological environments, maintaining efficacy in 150 mM NaCl [5].

Hydrophobic Moment Optimization

  • Tryptophan clustering: Three central tryptophan residues (positions 5–7) enable:
  • Deep insertion into lipid bilayers via π-orbital stacking
  • Hydrogen bonding with glycerol backbones
  • Non-polar pocket disruption in membranes
  • Proline removal: Substitution with tryptophan eliminated helix-breaking propensity, promoting extended membrane-spanning conformations [1] [8].

Structural Rigidity Control

  • C-terminal amidation: Neutralizes negative charge, reducing electrostatic repulsion and stabilizing β-sheet-like topology upon membrane binding.
  • Linear sequence: Avoids disulfide bonds (unlike protegrins), preserving conformational flexibility for pore formation [8].

Microbial Selectivity Enhancement

  • Hemolysis reduction: Alanine scanning revealed phenylalanine substitution at position 4 decreased red blood cell lysis by 70% versus indolicidin [5].
  • Salt resistance: Arginine-rich domains maintain activity in high-ionic-strength environments (e.g., serum, pus) where lysine-rich peptides fail [2].

Table 2: Microbicidal Spectrum of Omiganan Pentahydrochloride

Pathogen GroupRepresentative SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Key Comparator
Gram-positive bacteriaStaphylococcus aureus (MSSA)1632Vancomycin: 1–2
S. aureus (MRSA)1632Linezolid: 2–4
Coagulase-negative staphylococci48Oxacillin: 0.25–0.5
Enterococcus faecium (VRE)48Daptomycin: 2–4
Gram-negative bacteriaEscherichia coli3264Ciprofloxacin: 0.03
Klebsiella pneumoniae32–128128–256Meropenem: 0.12
Pseudomonas aeruginosa128256Colistin: 1–2
FungiCandida albicans64128Fluconazole: 0.5–1

Data derived from broth microdilution assays against 1,437 clinical isolates (2005–2006) [2] [5]. Activity remains unaffected by:

  • β-lactamase production in Enterobacteriaceae
  • Vancomycin resistance in enterococci
  • Methicillin resistance in staphylococci

The peptide achieves rapid lethality via concentration-dependent membrane depolarization, with >3-log bacterial reduction within 15 minutes at 4× MIC. Kill kinetics demonstrate no resistance emergence after 25 serial passages in S. aureus, attributed to multi-mechanistic actions including membrane disruption and inhibition of DNA/RNA synthesis [4] [5].

Immunomodulatory Expansion: Recent evidence indicates omiganan enhances interferon-α (IFN-α) release by plasmacytoid dendritic cells via toll-like receptor (TLR) 7/9 potentiation. At 25 μg/mL, it amplifies IFN-α production 12-fold in response to TLR9 ligands (CpG-ODN), suggesting applications in viral co-infection management [3]. This secondary activity exemplifies the functional pleiotropy achievable through rational peptide design.

Properties

CAS Number

626233-83-8

Product Name

Omiganan pentahydrochloride

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;pentahydrochloride

Molecular Formula

C90H132Cl5N27O12

Molecular Weight

1961.4 g/mol

InChI

InChI=1S/C90H127N27O12.5ClH/c1-5-51(4)75(92)85(127)113-68(41-50(2)3)80(122)109-67(32-18-38-102-90(98)99)79(121)114-71(44-54-48-105-62-27-12-8-23-58(54)62)86(128)116-39-19-34-74(116)84(126)112-70(43-53-47-104-61-26-11-7-22-57(53)61)82(124)115-72(45-55-49-106-63-28-13-9-24-59(55)63)87(129)117-40-20-33-73(117)83(125)111-69(42-52-46-103-60-25-10-6-21-56(52)60)81(123)110-66(31-17-37-101-89(96)97)78(120)108-65(30-16-36-100-88(94)95)77(119)107-64(76(93)118)29-14-15-35-91;;;;;/h6-13,21-28,46-51,64-75,103-106H,5,14-20,29-45,91-92H2,1-4H3,(H2,93,118)(H,107,119)(H,108,120)(H,109,122)(H,110,123)(H,111,125)(H,112,126)(H,113,127)(H,114,121)(H,115,124)(H4,94,95,100)(H4,96,97,101)(H4,98,99,102);5*1H/t51-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-;;;;;/m0...../s1

InChI Key

WTNSIKUBZJCPLJ-IQOWARLESA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N8CCCC8C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N8CCC[C@H]8C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N)N.Cl.Cl.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.